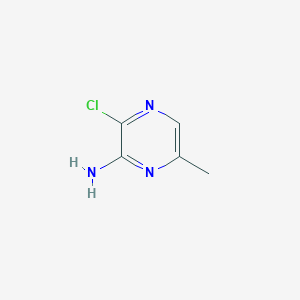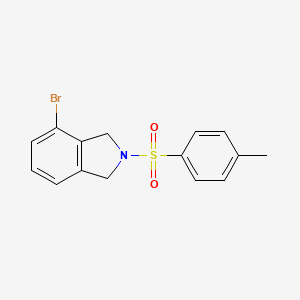![molecular formula C12H15NO B1316415 3H-螺[1-苯并呋喃-2,4'-哌啶] CAS No. 71916-73-9](/img/structure/B1316415.png)
3H-螺[1-苯并呋喃-2,4'-哌啶]
概述
描述
3H-Spiro[1-benzofuran-2,4’-piperidine] is a chemical compound with the molecular formula C12H15NO and a molecular weight of 189.25 g/mol . It is characterized by a spirocyclic structure, which includes a benzofuran ring fused to a piperidine ring. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine .
科学研究应用
3H-Spiro[1-benzofuran-2,4’-piperidine] has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving receptor binding and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
Target of Action
The primary targets of 3H-Spiro[1-benzofuran-2,4’-piperidine] are currently unknown . This compound is primarily used for proteomics research , which suggests that it may interact with proteins or other biological molecules to exert its effects.
Biochemical Pathways
Given its use in proteomics research
Action Environment
Safety data sheets suggest that it should be stored at room temperature in an inert atmosphere .
生化分析
Biochemical Properties
3H-Spiro[1-benzofuran-2,4’-piperidine] plays a crucial role in biochemical reactions, particularly as a ligand for sigma receptors. It interacts with sigma-1 receptors with high affinity, exhibiting a Ki value of 1.14 nM . This interaction is highly selective, with minimal interaction with other receptors, ion channels, and neurotransmitter transporters . The compound also inhibits the cytochrome P450 isoenzyme CYP2D6, although it does not produce any metabolites through this pathway .
Cellular Effects
3H-Spiro[1-benzofuran-2,4’-piperidine] has been shown to influence various cellular processes. It acts as an antagonist at sigma-1 receptors, which are involved in modulating cell signaling pathways, gene expression, and cellular metabolism . The compound’s interaction with sigma-1 receptors can lead to analgesic effects, as demonstrated in neuropathic pain models . Additionally, it affects cellular metabolism by being rapidly metabolized by liver microsomes, producing several metabolites .
Molecular Mechanism
The molecular mechanism of 3H-Spiro[1-benzofuran-2,4’-piperidine] involves its binding to sigma-1 receptors, which are chaperone proteins located in the endoplasmic reticulum. This binding inhibits the receptor’s activity, leading to downstream effects on cell signaling pathways and gene expression . The compound’s inhibition of CYP2D6 also suggests a potential role in modulating drug metabolism and interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, 3H-Spiro[1-benzofuran-2,4’-piperidine] exhibits rapid metabolism by liver microsomes, with the formation of several metabolites . The compound’s stability and degradation over time are critical factors in its long-term effects on cellular function. Studies have shown that the compound’s metabolites are formed consistently in both rat and human liver microsomes .
Dosage Effects in Animal Models
The effects of 3H-Spiro[1-benzofuran-2,4’-piperidine] vary with different dosages in animal models. At a dosage of 16 mg/kg, the compound demonstrated significant analgesic activity, reducing neuropathic pain by 53% . Higher dosages may lead to toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
3H-Spiro[1-benzofuran-2,4’-piperidine] is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. The compound is rapidly metabolized by CYP3A4, producing multiple metabolites, including N-debenzylated and hydroxylated products . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential drug interactions .
Transport and Distribution
Within cells and tissues, 3H-Spiro[1-benzofuran-2,4’-piperidine] is transported and distributed through interactions with various transporters and binding proteins. Its high affinity for sigma-1 receptors suggests a targeted distribution to areas where these receptors are highly expressed . The compound’s localization and accumulation within specific tissues are essential for its therapeutic efficacy and safety .
Subcellular Localization
3H-Spiro[1-benzofuran-2,4’-piperidine] is primarily localized in the endoplasmic reticulum, where sigma-1 receptors are abundant . This subcellular localization is critical for its activity and function, as it allows the compound to effectively modulate sigma-1 receptor activity and downstream cellular processes . Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Spiro[1-benzofuran-2,4’-piperidine] typically involves the reaction of benzofuran derivatives with piperidine under specific conditions. One common method includes the use of a catalyst to facilitate the spirocyclization process. The reaction conditions often involve moderate temperatures and the use of solvents such as dichloromethane or ethanol .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the compound is generally produced in specialized chemical laboratories. The process involves scaling up the laboratory synthesis methods, ensuring purity and consistency through rigorous quality control measures.
化学反应分析
Types of Reactions
3H-Spiro[1-benzofuran-2,4’-piperidine] undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-2-carboxylic acid derivatives, while reduction can produce various alcohols or amines .
相似化合物的比较
Similar Compounds
- 3H-Spiro[2-benzofuran-1,4’-piperidine]
- 3H-Spiro[1-benzofuran-2,4’-piperidine]-3-one hydrochloride
Uniqueness
3H-Spiro[1-benzofuran-2,4’-piperidine] is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities and selectivities, making it valuable for targeted research applications .
属性
IUPAC Name |
spiro[3H-1-benzofuran-2,4'-piperidine] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-2-4-11-10(3-1)9-12(14-11)5-7-13-8-6-12/h1-4,13H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZELCJNKQCKIECO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC3=CC=CC=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60508411 | |
| Record name | 3H-Spiro[1-benzofuran-2,4'-piperidine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60508411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71916-73-9 | |
| Record name | 3H-Spiro[1-benzofuran-2,4'-piperidine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60508411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Q1: What is the significance of the "umpolung flow chemistry" approach described in the paper for the synthesis of the 3H-Spiro[benzofuran-2,4'-piperidine] building block?
A1: The research highlights the development of a novel synthetic route to tert-butyl 3-oxo-3H-spiro[benzofuran-2,4'-piperidine]-1'-carboxylate, a crucial intermediate in the multistep synthesis of SHP2 inhibitor GDC-1971 (migoprotafib) []. The key innovation lies in the implementation of an "umpolung flow chemistry" strategy. This method utilizes a modified Katritzky benzotriazole hemiaminal, which undergoes deprotonation and subsequent 1,2-addition to tert-butyl 4-oxopiperidine-1-carboxylate []. This approach offers several advantages over traditional batch reactions, particularly when scaling up the synthesis. The flow chemistry setup allows for precise control of reaction parameters, leading to improved yields and product purity. Importantly, this strategy eliminates the need for large cryogenic reaction vessels typically required for handling organolithium reagents at scale, making the process more efficient and cost-effective for large-scale production of this important pharmaceutical intermediate [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
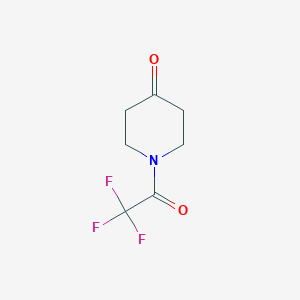
![11b-Methyl-1,2,5,6,11,11b-hexahydro-3H-indolizino[8,7-b]indol-3-one](/img/structure/B1316345.png)
![5,5'-Dichloro-4,4',7,7'-tetramethyl-3H,3'H-[2,2'-bibenzo[b]thiophenylidene]-3,3'-dione](/img/structure/B1316347.png)
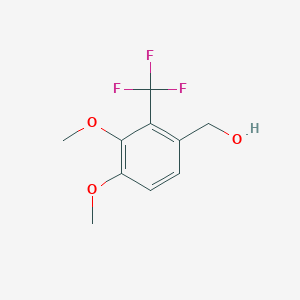
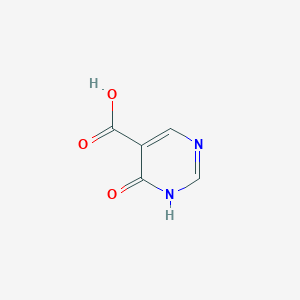
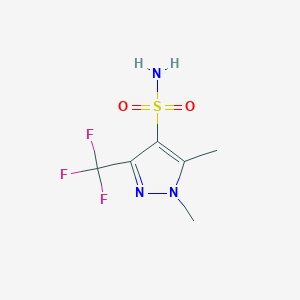
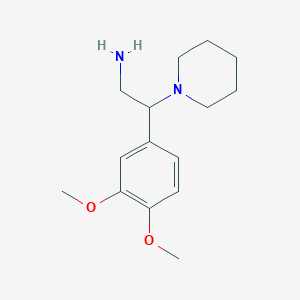
![Benzo[h]quinoline-2-carbaldehyde](/img/structure/B1316358.png)
